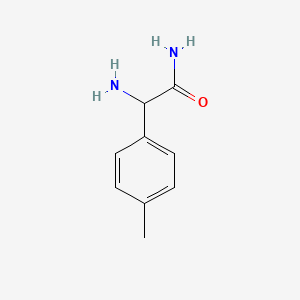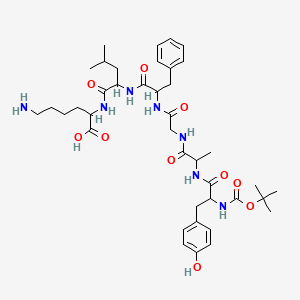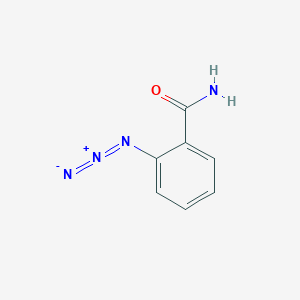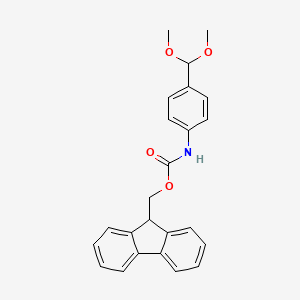
2-Amino-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetamide and features an amino group and a methyl-substituted phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Amino-2-(4-Methylphenyl)acetamid beinhaltet typischerweise die Reaktion von 4-Methylbenzylamin mit Essigsäureanhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema lautet wie folgt: [ \text{4-Methylbenzylamin} + \text{Essigsäureanhydrid} \rightarrow \text{2-Amino-2-(4-Methylphenyl)acetamid} + \text{Essigsäure} ]
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 2-Amino-2-(4-Methylphenyl)acetamid effizientere und skalierbarere Methoden beinhalten. Diese Methoden umfassen oft die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann auch Reinigungsschritte wie Umkristallisation umfassen, um das Endprodukt in hochreiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Amino-2-(4-Methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Amide oder andere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (z. B. Chlor, Brom) und Katalysatoren, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Amiden führen, während Reduktion Amine produzieren kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Acetamid-Derivate führen.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-Methylphenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erstellen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als Therapeutikum bei verschiedenen Erkrankungen.
Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-2-(4-Methylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
- N-(3-Amino-4-methylphenyl)acetamid
- N-(4-Methoxyphenyl)acetamid
- N-(4-Amino-2-methylphenyl)acetamid
Vergleich: 2-Amino-2-(4-Methylphenyl)acetamid ist durch sein spezifisches Substitutionsschema und seine funktionellen Gruppen einzigartig. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität und biologische Aktivität aufweisen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Amino-4-methylphenyl)acetamide
- N-(4-Methoxyphenyl)acetamide
- N-(4-Amino-2-methylphenyl)acetamide
Comparison: 2-Amino-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-amino-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) |
InChI-Schlüssel |
QMVANIBXJYTCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















